5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine
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Overview
Description
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine is a heterocyclic compound that contains both indazole and pyridine moieties. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine typically involves the formation of the indazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve multi-step synthesis with purification steps to ensure high yield and purity .
Chemical Reactions Analysis
5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological pathways and mechanisms due to its interaction with various biomolecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives and pyridine-containing molecules. For example:
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: This compound shares structural similarities but has different biological activities.
(2S)-1-(1H-indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine: Another related compound with distinct properties.
The uniqueness of 5-(6-methyl-1H-indazol-5-yl)pyridin-2-amine lies in its specific substitution pattern, which imparts unique biological and chemical properties .
Properties
CAS No. |
2419201-99-1 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.3 |
Purity |
98 |
Origin of Product |
United States |
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